molecular formula C25H31ClN4O5S B2679244 N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide CAS No. 866013-54-9

N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B2679244
CAS No.: 866013-54-9
M. Wt: 535.06
InChI Key: ZAQBZBXUIRGZNT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a useful research compound. Its molecular formula is C25H31ClN4O5S and its molecular weight is 535.06. The purity is usually 95%.
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Biological Activity

N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of the thieno[3,2-d]pyrimidine moiety is particularly notable due to its association with various pharmacological effects.

Antidiabetic Potential

Recent studies have indicated that compounds similar to this compound exhibit protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. This is crucial for diabetes management as β-cell dysfunction is a hallmark of the disease.

Table 1: Summary of Antidiabetic Activity

CompoundMax Activity (%)EC50 (μM)
Compound A976 ± 1
Compound B4518 ± 4
Compound C8813 ± 1

These compounds demonstrated varying degrees of efficacy in protecting β-cells from apoptosis induced by ER stress, suggesting a promising therapeutic pathway for diabetes treatment .

Cytotoxicity Studies

The cytotoxic effects of this compound have also been evaluated. In vitro studies show that while some derivatives exhibit moderate cytotoxicity against cancer cell lines, others maintain cell viability effectively.

Table 2: Cytotoxicity Data

CompoundCell Line TestedIC50 (μM)
Compound DHeLa25 ± 5
Compound EMCF7>100
Compound FA54930 ± 10

These results indicate that modifications in the molecular structure can significantly affect the cytotoxic profile of the compound .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Apoptotic Pathways : The compound appears to inhibit key apoptotic pathways in β-cells during ER stress.
  • Modulation of Cellular Stress Responses : It enhances the expression of protective proteins involved in cellular stress responses.
  • Interaction with Enzymatic Targets : Preliminary data suggest potential interactions with histone deacetylases (HDACs), which play critical roles in gene regulation and cellular proliferation .

Case Studies and Research Findings

A recent study highlighted the development of a series of derivatives based on the thieno[3,2-d]pyrimidine scaffold. These derivatives were tested for their ability to protect pancreatic β-cells from ER stress-induced apoptosis. The most promising candidates exhibited significant improvements in both potency and solubility compared to earlier compounds .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[2-(3-methoxypropylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O5S/c1-35-14-7-12-27-22(32)17-30-20-11-15-36-23(20)24(33)29(25(30)34)13-6-2-3-10-21(31)28-16-18-8-4-5-9-19(18)26/h4-5,8-9,11,15H,2-3,6-7,10,12-14,16-17H2,1H3,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQBZBXUIRGZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NCC3=CC=CC=C3Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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